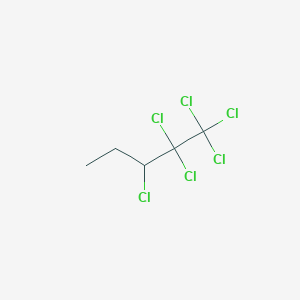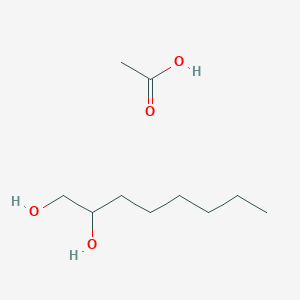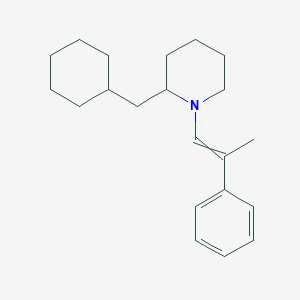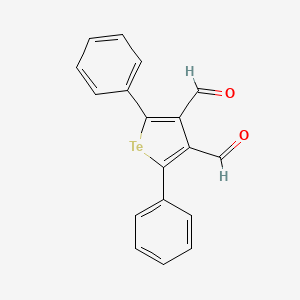
(1E)-N-Cyclohexyloctan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Cyclohexyloctan-1-imine: is an organic compound characterized by the presence of a cyclohexyl group attached to an octan-1-imine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Cyclohexyloctan-1-imine typically involves the reaction of cyclohexylamine with octanal under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-N-Cyclohexyloctan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are often employed.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: (1E)-N-Cyclohexyloctan-1-imine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its imine group can be modified to create derivatives with enhanced biological activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (1E)-N-Cyclohexyloctan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
N-Cyclohexylbenzylamine: Similar structure but with a benzyl group instead of an octan-1-imine moiety.
Cyclohexylamine: Lacks the octan-1-imine group, making it less complex.
Octan-1-imine: Lacks the cyclohexyl group, making it less bulky.
Uniqueness: (1E)-N-Cyclohexyloctan-1-imine is unique due to the combination of the cyclohexyl and octan-1-imine groups. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
57261-92-4 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N-cyclohexyloctan-1-imine |
InChI |
InChI=1S/C14H27N/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h13-14H,2-12H2,1H3 |
Clé InChI |
GFNGLUCUQSFSBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=NC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




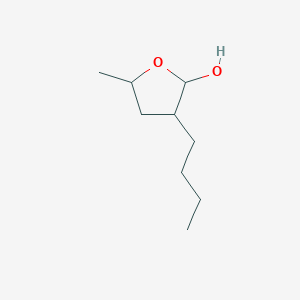
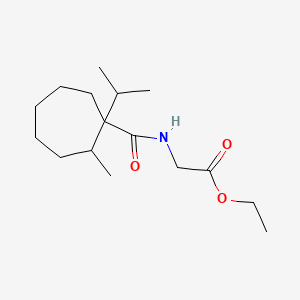
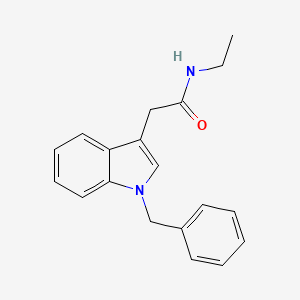
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
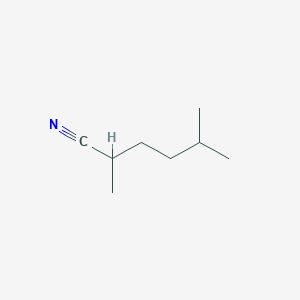


![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
